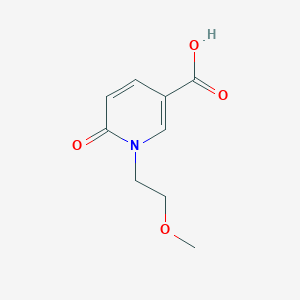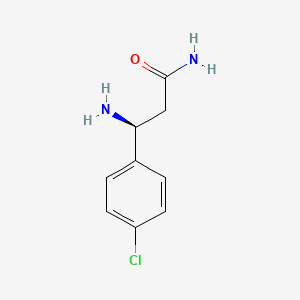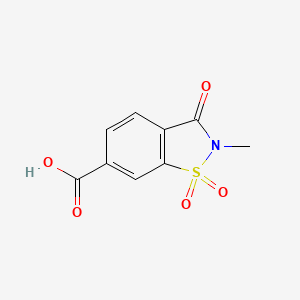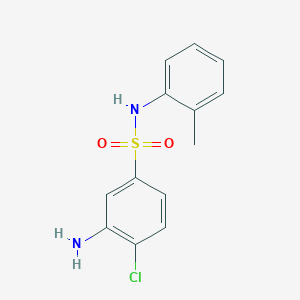![molecular formula C14H12N2 B1517345 2-Benzylimidazo[1,2-a]pyridine CAS No. 889813-26-7](/img/structure/B1517345.png)
2-Benzylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
2-Benzylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a fused benzene ring and an imidazo[1,2-a]pyridine core, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry[_{{{CITATION{{{_1{Functionalization of imidazo 1,2- - RSC Publishing.
Synthetic Routes and Reaction Conditions:
CuI-Catalyzed Aerobic Oxidative Synthesis: This method involves the reaction of 2-aminopyridines with acetophenones in the presence of a copper(I) iodide catalyst under aerobic conditions. The reaction is compatible with a broad range of functional groups and can produce alkenyl-substituted imidazoheterocycles using unsaturated ketones as substrates.
Catalyst-Free Cascade Process: This method uses 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene to synthesize 3-arylimidazo[1,2-a]pyridines in yields up to 86%.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
2-Benzylimidazo[1,2-a]pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
2-Benzylimidazo[1,2-a]pyridine is a novel scaffold that has been utilized in the development of covalent inhibitors . This compound has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . It has also shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the growth of cancer cells or tuberculosis bacteria . The compound acts as a covalent inhibitor, binding to its targets and disrupting their normal function .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the growth and proliferation of cancer cells and tuberculosis bacteria . The compound’s interaction with its targets leads to downstream effects that inhibit these pathways, thereby exerting its therapeutic effects.
Result of Action
The result of the action of this compound is the inhibition of the growth of cancer cells or tuberculosis bacteria . This leads to a reduction in the severity of the diseases caused by these cells or bacteria.
Analyse Biochimique
Biochemical Properties
2-Benzylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and survival . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by binding to DNA and interfering with transcription factors, leading to altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, this compound can form covalent bonds with certain biomolecules, leading to irreversible inhibition . These interactions result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are crucial for understanding the potential therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These interactions are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be influenced by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyridine
Benzimidazole
Imidazo[1,2-b]pyridine
This comprehensive overview highlights the significance of 2-Benzylimidazo[1,2-a]pyridine in various fields and its potential for future applications
Propriétés
IUPAC Name |
2-benzylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDQUIVNHEZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the current known synthetic routes to produce 2-Benzylimidazo[1,2-a]pyridine?
A1: Currently, two main synthetic routes for this compound are reported in the literature:
- Dakin-West reaction followed by ring closure: This method utilizes stable mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olates and ammonia as starting materials. [] The reaction proceeds through a Dakin-West acylation to form an N-(β-oxoethyl)pyridone-2 intermediate, which then undergoes ring closure to yield the desired this compound. []
- Palladium-Copper catalyzed heterocyclization during Sonogashira coupling: While specific details are limited in the provided abstracts, this method suggests a more direct approach utilizing a Palladium-Copper catalyst system to facilitate the formation of the imidazo[1,2-a]pyridine ring system during a Sonogashira coupling reaction. [, ] Further research is needed to explore the specifics and potential advantages of this method.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)












